

Application Notes and Protocols for Ulacamten in Sarcomere Biology Research

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Compound of Interest

Compound Name: *Ulacamten*

Cat. No.: *B15607449*

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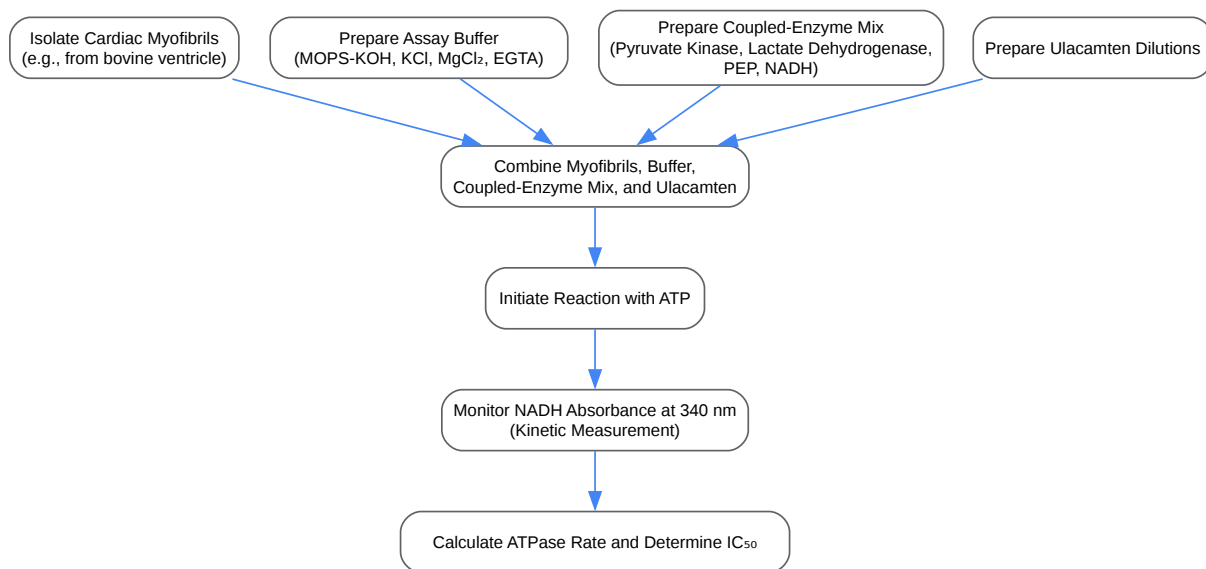
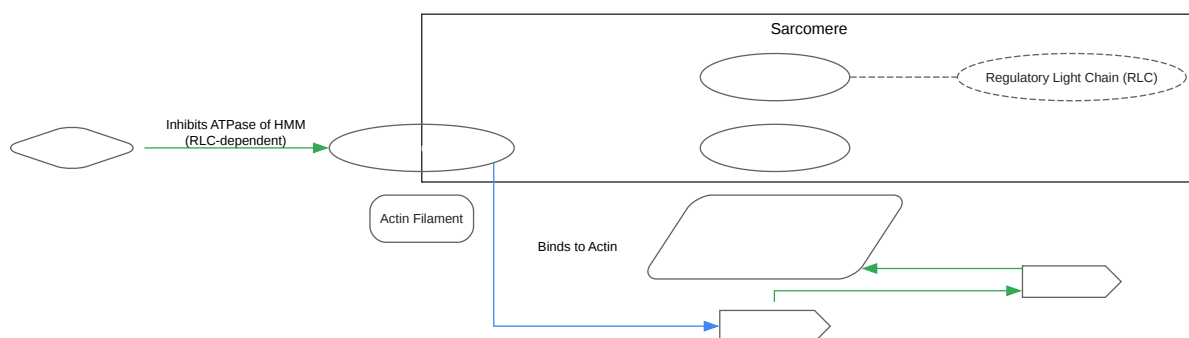
Introduction

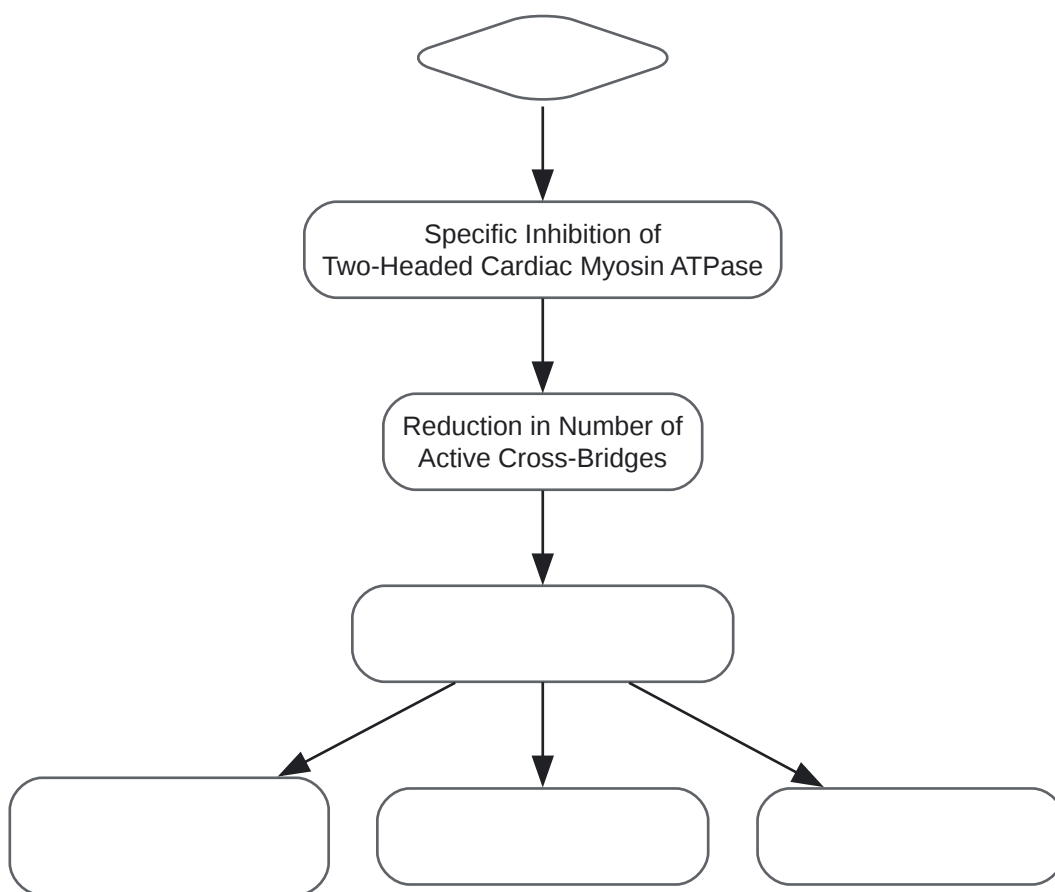
Ulacamten (formerly CK-586) is a novel, selective, oral, small-molecule inhibitor of cardiac myosin designed to reduce the hypercontractility associated with heart conditions like heart failure with preserved ejection fraction (HFpEF).[1] Its unique mechanism of action, distinct from other cardiac myosin inhibitors such as mavacamten and aficamten, makes it a valuable tool for studying the intricate biology of the sarcomere and the molecular basis of cardiac contraction.

These application notes provide a comprehensive overview of **ulacamten**, its mechanism of action, and detailed protocols for its use in key in vitro assays to probe sarcomere function.

Mechanism of Action

Ulacamten selectively inhibits the ATPase activity of intact, two-headed cardiac myosin (heavy meromyosin or HMM), but not the single-headed subfragment-1 (S1) of myosin.[1] This inhibitory action is dependent on the presence of the myosin regulatory light chain (RLC). By reducing the number of active myosin cross-bridges available to interact with actin during cardiac contraction, **ulacamten** effectively decreases contractile force without altering intracellular calcium transients.[1] This targeted modulation of the power-generating step of the cross-bridge cycle allows for the specific investigation of the role of myosin hypercontractility in cardiac pathophysiology.





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References

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